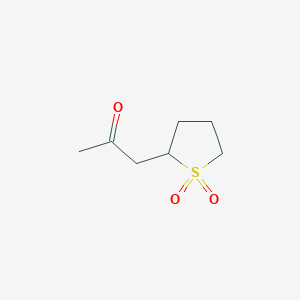
1-(1,1-ジオキソチオラン-2-イル)プロパン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dioxothiolan-2-yl)propan-2-one is a chemical compound that belongs to the class of thiolactones. It is a yellowish liquid with a pungent odor and is commonly used in various industrial and research applications. This compound is known for its unique structure, which includes a dioxothiolan ring attached to a propanone group.
科学的研究の応用
1-(1,1-Dioxothiolan-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
Target of Action
It’s known that this compound is involved in the formation of poly(dithioacetal)s . These polymers have potential applications in various fields, including materials science and biochemistry .
Mode of Action
The compound 1-(1,1-Dioxothiolan-2-yl)propan-2-one is involved in a dynamic polymerization system based on the reversible nucleophilic Michael polyaddition of activated alkynes and dithiols . This process is highly concentration-dependent . At high concentrations, polymers are formed, while at low concentrations, seven-membered dithioacetal is obtained .
Biochemical Pathways
It’s known that the compound participates in the formation of poly(dithioacetal)s through a dynamic polymerization system . This suggests that it may influence pathways related to polymer synthesis and degradation.
Result of Action
The primary result of the action of 1-(1,1-Dioxothiolan-2-yl)propan-2-one is the formation of poly(dithioacetal)s . These polymers can be depolymerized into their monomeric units, indicating a potential for recyclability
Action Environment
The action of 1-(1,1-Dioxothiolan-2-yl)propan-2-one is highly dependent on the concentration of the reactants . At high concentrations, it contributes to the formation of polymers, while at low concentrations, it leads to the formation of seven-membered dithioacetal . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as reactant concentration.
準備方法
The synthesis of 1-(1,1-Dioxothiolan-2-yl)propan-2-one involves several steps. One common method includes the reaction of ethylene glycol with methyl vinyl ketone in the presence of a strong acid catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the dioxothiolan ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反応の分析
1-(1,1-Dioxothiolan-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxothiolan ring is opened and replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
1-(1,1-Dioxothiolan-2-yl)propan-2-one can be compared with other thiolactones and dioxolanes. Similar compounds include:
1-(1,3-Dioxolan-2-yl)propan-2-one: This compound has a similar structure but with a dioxolan ring instead of a dioxothiolan ring.
2-Acetonyl-1,3-dioxolane: Another related compound with a dioxolane ring and an acetonyl group.
The uniqueness of 1-(1,1-Dioxothiolan-2-yl)propan-2-one lies in its specific ring structure, which imparts distinct chemical and physical properties compared to its analogs .
特性
IUPAC Name |
1-(1,1-dioxothiolan-2-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-6(8)5-7-3-2-4-11(7,9)10/h7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZLTKNAKAIBKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCS1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole](/img/structure/B2366413.png)
![10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B2366415.png)

![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)
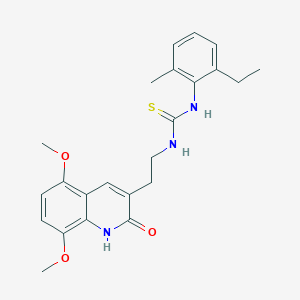
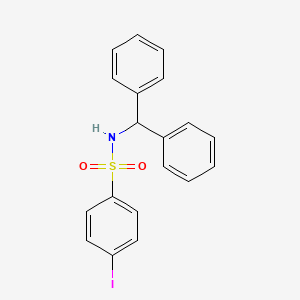
![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)
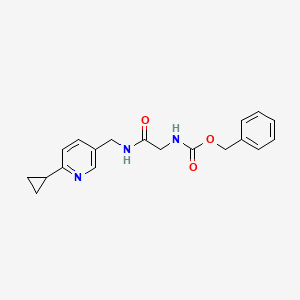
![3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366423.png)
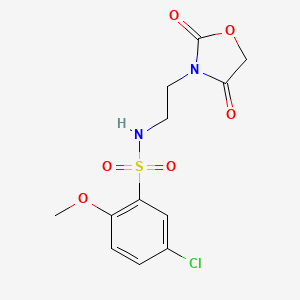
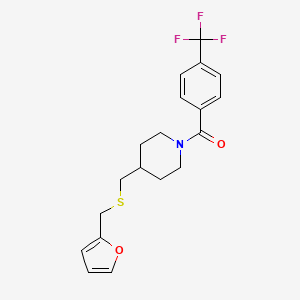
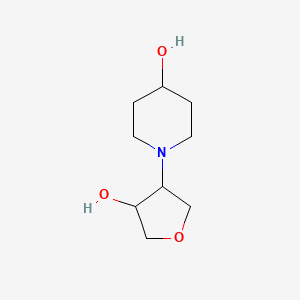
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)
